molecular formula C16H17ClN4O4S B2648874 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide CAS No. 1009506-21-1

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide

Cat. No.: B2648874
CAS No.: 1009506-21-1
M. Wt: 396.85
InChI Key: YVCAKWPGWNXJIO-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at the 2-position and a 5-chloro-2-nitrobenzamide moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O4S/c1-16(2,3)20-14(11-7-26(25)8-12(11)19-20)18-15(22)10-6-9(17)4-5-13(10)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCAKWPGWNXJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide is a complex organic compound characterized by its unique thieno[3,4-c]pyrazole structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN4O3SC_{17}H_{19}ClN_{4}O_{3}S. The compound features multiple functional groups that contribute to its pharmacological properties:

Functional Group Description
Thieno[3,4-c]pyrazoleA heterocyclic structure known for various biological activities.
Tert-butyl groupEnhances lipophilicity and solubility.
Chloro and nitro groupsMay influence reactivity and biological interactions.

Antioxidant Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds could protect against oxidative stress in erythrocytes of Clarias gariepinus, showing reduced cell malformations when exposed to toxic agents like 4-nonylphenol. The presence of the thieno[3,4-c]pyrazole moiety is believed to be crucial for this protective effect, highlighting its potential as an antioxidant agent .

Anticancer Properties

Thieno[3,4-c]pyrazole derivatives have also been investigated for their anticancer activities. Compounds within this class have shown efficacy in inhibiting cell proliferation in various cancer cell lines. For instance, studies have reported that certain derivatives can selectively inhibit aurora kinases, which are critical in cancer cell division . The specific compound this compound may share similar mechanisms due to its structural similarities.

Antimicrobial Activity

The antimicrobial potential of thieno[3,4-c]pyrazoles has been documented in several studies. These compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function . While specific data on this compound is limited, its structural components suggest it may possess similar properties.

Anti-inflammatory Effects

In addition to antioxidant and anticancer activities, thieno[3,4-c]pyrazole derivatives have shown promise in treating inflammatory conditions. Certain compounds have been identified as selective phosphodiesterase inhibitors, which play a role in modulating inflammatory responses . This suggests that this compound could potentially be developed for therapeutic applications targeting inflammation.

Study 1: Erythrocyte Protection Against Oxidative Stress

A study focused on the protective effects of synthesized thieno[3,4-c]pyrazole compounds on erythrocytes exposed to 4-nonylphenol. Results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls.

Treatment Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thienopyrazole Compound (7a)12 ± 1.03
Thienopyrazole Compound (7b)0.6 ± 0.16

Study 2: Anticancer Activity

Another research effort evaluated the anticancer potential of various thienopyrazole derivatives against different cancer cell lines. The results indicated that modifications in the side chains significantly affected their potency and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide (CAS 1009693-63-3), which replaces the tert-butyl group with a 4-fluorophenyl ring and substitutes the 5-chloro-2-nitrobenzamide with a 4-methoxybenzamide group . Key differences include:

Substituent Chemistry: tert-butyl vs. In contrast, the 4-fluorophenyl group introduces aromaticity and moderate polarity, which may enhance solubility. 5-chloro-2-nitrobenzamide vs. 4-methoxybenzamide: The nitro and chloro groups in the former create a strong electron-deficient aromatic system, favoring interactions with electron-rich biological targets. The methoxy group in the latter is electron-donating, possibly reducing reactivity but improving bioavailability.

Physicochemical Properties: Property N-(2-(tert-butyl)-5-oxido-...-nitrobenzamide N-[2-(4-fluorophenyl)-5-oxo-...-methoxybenzamide] Molecular Weight ~432 g/mol (estimated) ~425 g/mol LogP (Lipophilicity) Higher (tert-butyl, nitro) Moderate (fluorophenyl, methoxy) Solubility Likely low (hydrophobic groups) Potentially higher (polar substituents) Bioactivity Hypothesized kinase inhibition Unreported (structural similarity to NSAIDs)

Research Findings: Target Affinity: The nitro group in the primary compound may enhance binding to enzymes like COX-2 or kinases, as nitroaromatics are known to interact with heme-containing proteins. Stability: The tert-butyl group could reduce oxidative metabolism, extending half-life compared to the fluorophenyl analogue, which might undergo faster hepatic clearance .

Limitations and Knowledge Gaps

While structural differences suggest divergent pharmacokinetic profiles, empirical data on toxicity, efficacy, and mechanistic pathways remain sparse. Further research is needed to validate these hypotheses.

Q & A

Q. Q1. What are the critical steps in synthesizing the thieno[3,4-c]pyrazole core for this compound?

Methodological Answer: The thieno[3,4-c]pyrazole core is typically synthesized via cyclization reactions between substituted thioketones and hydrazines. Key steps include:

  • Precursor Preparation: Use 5-chloro-2-nitrobenzoyl chloride to functionalize the pyrazole nitrogen.
  • Cyclization: Conduct the reaction under anhydrous conditions (e.g., dry tetrahydrofuran) to prevent hydrolysis. Catalysts like triethylamine may enhance regioselectivity .
  • Oxidation: Introduce the 5-oxido group using hydrogen peroxide or m-CPBA in a controlled environment to avoid over-oxidation .

Q. Q2. How can researchers ensure purity during multi-step synthesis?

Methodological Answer:

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC at each step to track intermediate purity.
  • Purification: Employ column chromatography with gradients of ethyl acetate/hexane for intermediates. For final compounds, recrystallization from ethanol/water mixtures improves crystallinity .
  • Spectroscopic Validation: Confirm purity via 1H^1H-NMR (e.g., absence of proton signals from byproducts) and LC-MS (molecular ion peak matching theoretical mass) .

Q. Q3. What solvents and catalysts are optimal for introducing the 5-chloro-2-nitrobenzamide substituent?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO facilitate nucleophilic substitution at the pyrazole nitrogen. Anhydrous conditions are critical to avoid side reactions .
  • Catalysts: Use 4-dimethylaminopyridine (DMAP) to activate the acyl chloride intermediate, improving coupling efficiency with the thieno[3,4-c]pyrazole amine .

Advanced Research Questions

Q. Q4. How can conflicting NMR data for tautomeric forms of the thieno[3,4-c]pyrazole ring be resolved?

Methodological Answer:

  • Variable Temperature (VT) NMR: Perform 1H^1H-NMR at temperatures ranging from −40°C to 80°C. Tautomers exhibit dynamic exchange broadening at intermediate temperatures, which resolves into distinct signals at extremes .
  • DFT Calculations: Compare experimental chemical shifts with computed values for proposed tautomers to identify the dominant form .

Q. Q5. What strategies mitigate low yields during the final coupling step with 5-chloro-2-nitrobenzoyl chloride?

Methodological Answer:

  • Reagent Stoichiometry: Use a 1.2–1.5 molar excess of acyl chloride to drive the reaction to completion.
  • Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes under 80–100°C, minimizing decomposition .
  • Byproduct Analysis: If yields remain low, characterize byproducts via LC-MS/MS to identify competing pathways (e.g., hydrolysis or dimerization) .

Q. Q6. How can researchers validate contradictory biological activity data across in vitro assays?

Methodological Answer:

  • Assay Standardization: Use a common cell line (e.g., HEK293) and normalize activity to a positive control (e.g., staurosporine for kinase inhibition).
  • Dose-Response Curves: Generate IC50_{50} values in triplicate to assess reproducibility. Discrepancies may arise from differences in cell permeability or off-target effects .
  • Molecular Docking: Compare binding poses in silico with known active analogs to rationalize activity variations .

Q. Q7. What analytical techniques differentiate nitro group orientation in the 2-nitrobenzamide moiety?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to unambiguously assign nitro group geometry .
  • IR Spectroscopy: Monitor asymmetric (1520cm1\sim 1520 \, \text{cm}^{-1}) and symmetric (1350cm1\sim 1350 \, \text{cm}^{-1}) stretching frequencies, which shift with resonance interactions .

Q. Q8. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

Methodological Answer:

  • Fragment Replacement: Synthesize analogs with substituents at the tert-butyl position (e.g., cyclopropyl, isopropyl) to evaluate steric effects on target binding .
  • Electrostatic Potential Maps: Use computational tools to identify regions of high electron density (e.g., nitro group) for hydrogen-bonding interactions with biological targets .

Data Analysis & Interpretation

Q. Q9. How should researchers address discrepancies in mass spectrometry (MS) and elemental analysis data?

Methodological Answer:

  • High-Resolution MS (HRMS): Confirm the molecular formula by matching the exact mass (e.g., [M+H]+^+) to within 5 ppm error.
  • Elemental Analysis Calibration: Re-run combustion analysis with internal standards (e.g., acetanilide) to rule out instrument drift .

Q. Q10. What statistical methods are appropriate for analyzing dose-dependent biological responses?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50}, Hill slope, and efficacy.
  • ANOVA with Tukey’s Test: Compare multiple analogs’ activities while controlling for Type I errors .

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